3,4-Dimethyl-6-[(4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid
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Overview
Description
3,4-Dimethyl-6-[(4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that combines a cyclohexene ring, a piperazine moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-6-[(4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexene structure.
Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.
Attachment of the Sulfonyl Group: The sulfonyl group is added via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Final Coupling and Functionalization: The final steps involve coupling the intermediates and functionalizing the compound to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring and the piperazine moiety.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the sulfonyl and piperazine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its piperazine moiety is of particular interest due to its presence in many bioactive compounds.
Medicine
In medicinal chemistry, 3,4-Dimethyl-6-[(4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid may be investigated for its potential therapeutic properties. Compounds with similar structures have been explored for their anti-inflammatory, analgesic, and antimicrobial activities.
Industry
In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and piperazine moiety play crucial roles in these interactions, potentially inhibiting or modulating the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-6-[(4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid
- 3,4-Dimethyl-6-[(4-{[4-(methyl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid
Uniqueness
The uniqueness of 3,4-Dimethyl-6-[(4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid lies in its specific combination of functional groups and structural features. The presence of both a sulfonyl group and a piperazine moiety, along with the cyclohexene ring, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C23H32N2O5S |
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Molecular Weight |
448.6 g/mol |
IUPAC Name |
3,4-dimethyl-6-[4-(4-propan-2-ylphenyl)sulfonylpiperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C23H32N2O5S/c1-15(2)18-5-7-19(8-6-18)31(29,30)25-11-9-24(10-12-25)22(26)20-13-16(3)17(4)14-21(20)23(27)28/h5-8,15,20-21H,9-14H2,1-4H3,(H,27,28) |
InChI Key |
WUFSLBMWXOMVRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)C)C(=O)O)C |
Origin of Product |
United States |
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